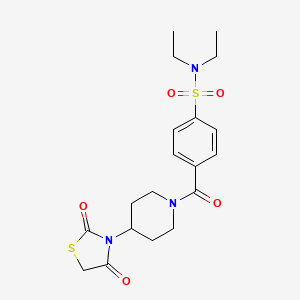![molecular formula C8H6N2O2S2 B2705828 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS No. 3621-98-5](/img/structure/B2705828.png)
2-(Methylthio)-5-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Methylthio)-5-nitrobenzo[d]thiazole” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known natural products such as antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .
Synthesis Analysis
The synthesis of thiazole derivatives has attracted significant attention due to the variety of thiazole building blocks either commercially available or readily prepared . Among various approaches to functionalize and incorporate the thiazole ring system, metalation is most widely utilized . A recent elegant total synthesis of GE2270A is a case in point . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles .Molecular Structure Analysis
The thiazole ring system is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons: H2 > H5 >> H4 . Thus, 2-thiazolyl lithium reagents are conveniently prepared via direct lithiation with strong bases . For example, reaction of thiazole with tert-BuLi generates 2-thiazolyl lithium, which is trapped with 7-phenylheptanal to give adduct .Scientific Research Applications
Synthesis and Biological Importance
The synthesis of benzothiazole derivatives, including those related to 2-(Methylthio)-5-nitrobenzo[d]thiazole, has been extensively studied due to their broad spectrum of biological activities. These compounds, particularly 2-(thio)ureabenzothiazoles (TBTs and UBTs), have shown potential as therapeutic agents due to their favorable physicochemical and biological properties. Frentizole, a UBT derivative, is utilized for the treatment of rheumatoid arthritis and systemic lupus erythematosus. Furthermore, UBTs such as Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. This highlights the medicinal chemistry significance of benzothiazole derivatives, underscoring their potential in drug design and synthesis for various pharmacological activities (Rosales-Hernández et al., 2022).
Therapeutic Potential
Benzothiazole and its derivatives, including this compound, have been identified as compounds with extensive pharmaceutical applications. Their structural simplicity and versatility as ligands to various biomolecules have made them attractive targets for medicinal chemists. These compounds exhibit a wide range of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Additionally, 2-arylbenzothiazoles have been recognized as potential antitumor agents, with some benzothiazole-containing compounds already in clinical use for treating various diseases and disorders. This underscores the increasing importance of the benzothiazole nucleus in drug discovery and development (Kamal et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which include 2-(methylthio)-5-nitrobenzo[d]thiazole, have been found to interact with various biological targets, contributing to their wide range of applications in the biological, medicinal, and chemical fields .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point, boiling point, and solubility, can influence its bioavailability .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole ring systems, which are present in this compound, are ubiquitous in biologically active natural products and pharmaceutically important compounds . The 2nd position of the thiazole ring is the most active site from a synthetic and medicinal point of view .
Molecular Mechanism
It is known that thiazole derivatives can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about the interactions of 2-(Methylthio)-5-nitrobenzo[d]thiazole with biomolecules are not currently available.
Properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAKHOITFYBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2705751.png)
![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)
![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)

